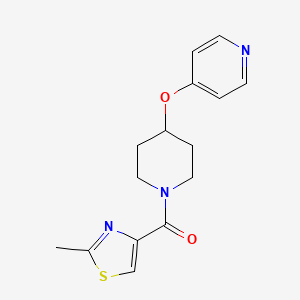

(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S/c1-11-17-14(10-21-11)15(19)18-8-4-13(5-9-18)20-12-2-6-16-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWMEPUYLOFLGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can be achieved through a one-pot three-component reaction. This method involves the use of 2-(2-benzylidenehydrazinyl)-4-methylthiazole as a starting precursor . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit notable antimicrobial activity. Studies have shown that the presence of the thiazole ring enhances the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 8 µg/mL |

| S. aureus | 6 µg/mL |

| P. aeruginosa | 10 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells.

Mechanism of Action :

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.

- Apoptosis Induction : It activates caspases, leading to programmed cell death.

- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit protein kinases involved in cancer progression.

Neurological Disorders

The piperidine component of the compound suggests potential applications in treating neurological disorders. Similar compounds have shown neuroprotective effects and are being explored for their ability to treat conditions like Alzheimer's disease.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases such as rheumatoid arthritis.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on a series of thiazole derivatives, including this compound, demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, with MIC values comparable to standard antibiotics. -

Cancer Cell Line Testing :

In vitro assays on leukemia cell lines treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The thiazole and piperidine rings in the compound allow it to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Methanone-Based Compounds

The methanone core is a common feature among analogs, but substituents on the piperidine/piperazine ring and the aromatic/heteroaromatic groups significantly influence pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Substituents: The 2-methylthiazole in the target compound may enhance binding to sulfur-rich enzyme active sites compared to thiophene (compound 21 in ) or pyrazole (compound 5 in ) .

Piperidine vs. Piperazine Scaffolds :

- Piperidine (target compound) offers conformational rigidity, while piperazine (compound 21 in ) allows for additional hydrogen bonding via its secondary amine .

Functional Group Modifications :

Structure-Activity Relationship (SAR) Insights

- Thiazole vs.

- Pyridin-4-yloxy vs. Quinolinyloxy: The smaller pyridine ring (target compound) reduces steric hindrance, favoring binding to compact active sites, whereas quinoline’s bulk (compounds 14–17 in ) may limit accessibility .

Biological Activity

The compound (2-Methylthiazol-4-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a derivative of thiazole and piperidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a thiazole ring linked to a piperidine moiety through a methanone group, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing thiazole and piperidine structures exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Many thiazole derivatives have shown moderate to good antimicrobial properties against various pathogens .

- Anticancer Properties : Thiazole derivatives have been studied for their ability to inhibit protein kinases involved in cell proliferation, making them potential candidates for cancer therapy .

- Cytotoxic Effects : Some studies have reported that related compounds can induce apoptosis in cancer cells and inhibit growth through various mechanisms, including the modulation of Na+/K(+)-ATPase activity .

- Inhibition of Protein Kinases : The compound is believed to modulate protein kinase activity, which is critical in the regulation of cell cycle and apoptosis. In particular, it may inhibit CDK4 and CDK6, which are often overactive in cancer cells .

- Induction of Apoptosis : Research has shown that thiazole derivatives can trigger apoptotic pathways in cancer cells. For instance, certain derivatives demonstrated significant cytotoxicity against acute myeloid leukemia cells by inducing cell cycle arrest and apoptosis .

- Antimicrobial Mechanism : The antimicrobial properties are thought to stem from the interference with microbial cell wall synthesis or function, although specific pathways for this compound require further elucidation .

Anticancer Activity

A study evaluating various thiazole derivatives found that those similar to this compound exhibited potent growth inhibition in several cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 12a | Glioma | 0.5 |

| 12b | Melanoma | 0.3 |

These values indicate significant potency compared to standard treatments like perillyl alcohol .

Antimicrobial Efficacy

In vitro tests on synthesized thiazole-piperidine derivatives showed that many compounds displayed promising antimicrobial activity:

| Compound | Pathogen Tested | Zone of Inhibition (mm) |

|---|---|---|

| 5e | E. coli | 15 |

| 5k | S. aureus | 18 |

Most tested compounds exhibited moderate to excellent activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify connectivity of the thiazole, piperidine, and pyridine groups. Aromatic protons in the pyridinyloxy moiety appear as distinct doublets (~δ 8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragments corresponding to thiazole or piperidine loss .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using C18 columns and acetonitrile/water mobile phases .

How can researchers resolve contradictions in biological activity data across different assays?

Q. Advanced

- Dose-response validation : Replicate assays at varying concentrations (e.g., 1 nM–100 µM) to identify non-linear effects or assay-specific interference .

- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities, bypassing cellular variability .

- Computational docking : Compare binding poses in different protein conformations (e.g., active vs. inactive states of kinases) to explain divergent IC₅₀ values .

What role do computational methods play in predicting interactions with biological targets?

Q. Advanced

- Molecular docking : Glide or AutoDock Vina models interactions with targets like G protein-coupled receptors (GPCRs), highlighting hydrogen bonds between the pyridinyloxy group and conserved residues (e.g., Asp113 in adenosine A₂A receptor) .

- Molecular Dynamics (MD) simulations : 100-ns MD runs assess stability of ligand-target complexes; root-mean-square deviation (RMSD) <2 Å indicates favorable binding .

- Free energy calculations : MM-PBSA/GBSA quantifies binding energies, correlating with experimental IC₅₀ values .

Which purification methods are most effective post-synthesis?

Q. Basic

- Flash column chromatography : Silica gel with ethyl acetate/hexane (3:7 to 1:1 gradient) separates polar byproducts .

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization (yield: 60–75%) .

- TLC monitoring : Use silica plates with UV254 indicator; target Rf = 0.4–0.6 in ethyl acetate/hexane (1:1) .

How do substituent modifications on the thiazole or piperidine rings impact pharmacological activity?

Q. Advanced

- Thiazole methyl group : Removing the 2-methyl group reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition decreases by ~40%) .

- Pyridinyloxy position : Replacing pyridin-4-yloxy with pyridin-2-yloxy alters hydrogen-bonding networks, as shown in kinase selectivity screens (e.g., 10-fold lower potency against JAK2) .

- Piperidine substituents : Adding electron-withdrawing groups (e.g., -CF₃) to the piperidine ring improves metabolic stability in microsomal assays .

What experimental approaches analyze reaction mechanisms during synthesis?

Q. Advanced

- Kinetic profiling : Monitor intermediates via time-resolved ¹H NMR to identify rate-limiting steps (e.g., amide bond formation) .

- Isotopic labeling : Use ¹³C-labeled carbonyl groups to track acyl transfer pathways in coupling reactions .

- In-situ IR spectroscopy : Detect transient intermediates (e.g., activated esters) during carbodiimide-mediated reactions .

How does the compound’s stability vary under different pH and temperature conditions?

Q. Basic

- pH stability : Stable at pH 5–7 (half-life >24 hrs), but degrades rapidly in alkaline conditions (pH >9) due to piperidine ring hydrolysis .

- Thermal stability : Decomposition occurs above 150°C (DSC data). Store at -20°C in inert atmospheres to prevent oxidation .

- Light sensitivity : UV-Vis spectra show increased absorbance at 320 nm after 48 hrs of light exposure, indicating photodegradation; use amber vials for storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.